

Biochemical Characterization of CDK4-R24C: A Technical Guide

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Compound of Interest

Compound Name: CDK4-R24C

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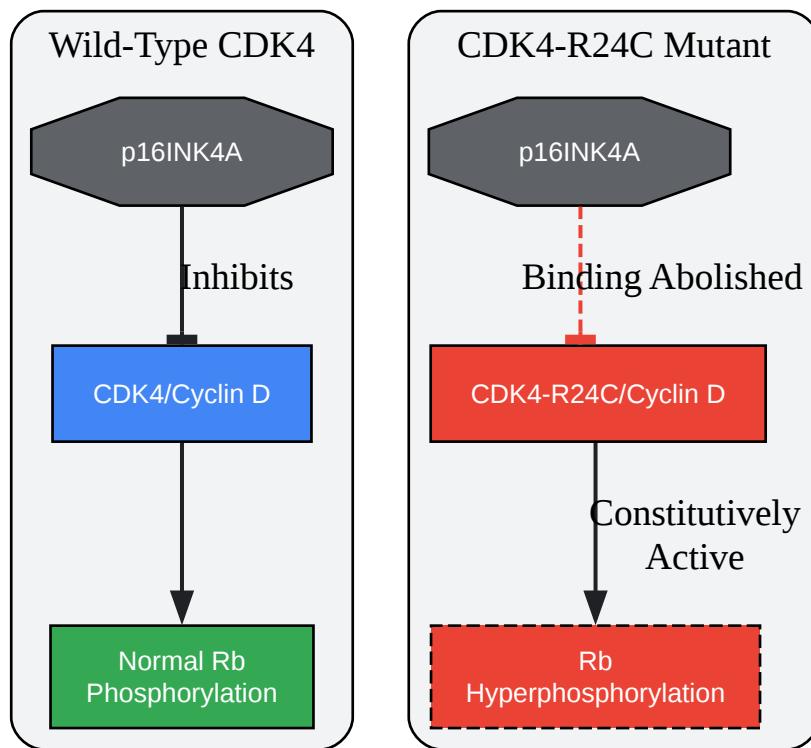
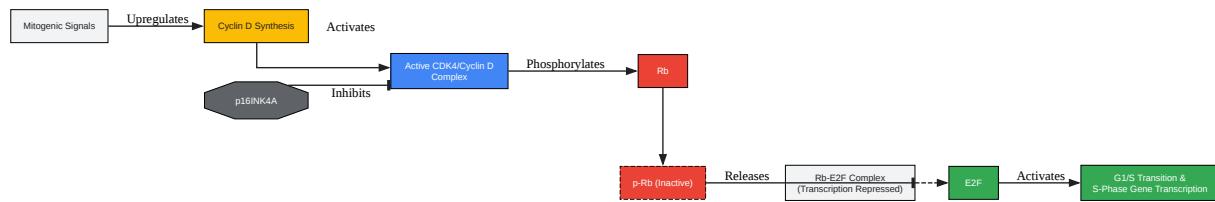
Abstract

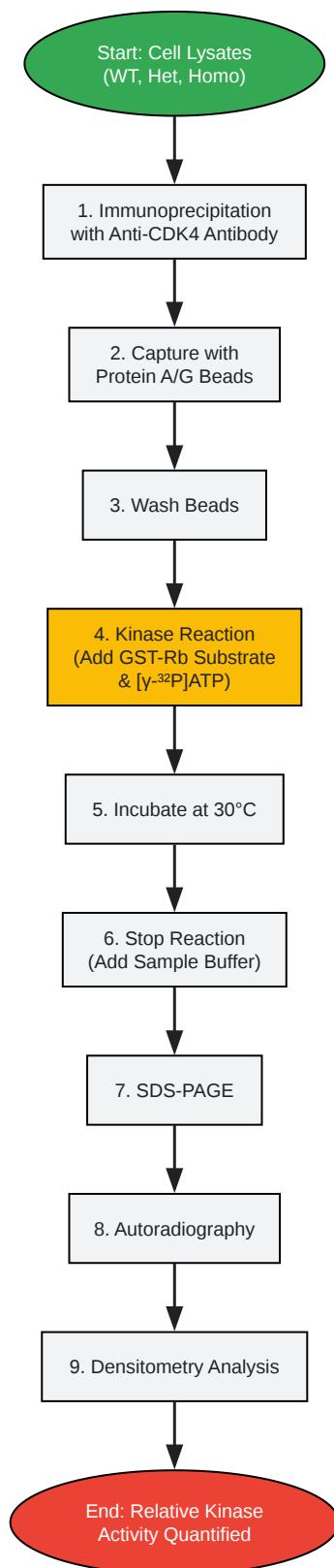
Cyclin-dependent kinase 4 (CDK4) is a critical regulator of the cell cycle, specifically governing the transition from the G1 to the S phase. The R24C point mutation in CDK4 is a well-characterized gain-of-function alteration implicated in familial melanoma and other cancers. This mutation renders the kinase insensitive to its endogenous inhibitor, p16INK4A, leading to constitutive kinase activity, uncontrolled cell proliferation, and tumorigenesis. This technical guide provides an in-depth overview of the biochemical characteristics of the **CDK4-R24C** mutant, including its impact on signaling pathways, comparative kinase activity, and detailed protocols for its experimental characterization.

The CDK4 Signaling Pathway and the Impact of the R24C Mutation Canonical CDK4 Signaling

Under normal physiological conditions, CDK4 activity is tightly regulated. Mitogenic signals stimulate the synthesis of D-type cyclins, which then bind to and activate CDK4. The active CDK4/cyclin D complex phosphorylates the Retinoblastoma protein (Rb) and its family members, p107 and p130.^{[1][2]} This phosphorylation event disrupts the interaction between Rb and the E2F family of transcription factors, allowing E2F to activate the transcription of genes necessary for S-phase entry and DNA replication.^[2] This entire process is kept in check by

CDK inhibitors, notably p16INK4A, which binds to CDK4 and prevents its association with cyclin D, thus inducing cell cycle arrest.



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References

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- 2. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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